molecular formula C14H15OP B13807910 (S)-(2-Methoxyphenyl)methylphenylphosphine

(S)-(2-Methoxyphenyl)methylphenylphosphine

Cat. No.: B13807910
M. Wt: 230.24 g/mol
InChI Key: WLPVFKXJHBTYJG-INIZCTEOSA-N
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Description

(S)-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of appropriate phosphine precursors with methoxy-substituted phenyl compounds under controlled conditions. One common method involves the use of (S)-2-methoxybenzyl chloride and phenylphosphine in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, various nucleophiles.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(S)-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(2-Methoxyphenyl)methylphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxy group and the chiral center play crucial roles in determining the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methoxyphenylphosphine
  • (S)-Methylphenylphosphine
  • (S)-Phenylphosphine

Uniqueness

(S)-(2-Methoxyphenyl)methylphenylphosphine is unique due to its specific combination of a methoxy-substituted phenyl ring and a chiral phosphine moiety. This structure imparts distinct reactivity and selectivity, making it valuable in asymmetric catalysis and other specialized applications .

Properties

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

IUPAC Name

(S)-(2-methoxyphenyl)-methyl-phenylphosphane

InChI

InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m0/s1

InChI Key

WLPVFKXJHBTYJG-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=CC=C1[P@@](C)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1P(C)C2=CC=CC=C2

Origin of Product

United States

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